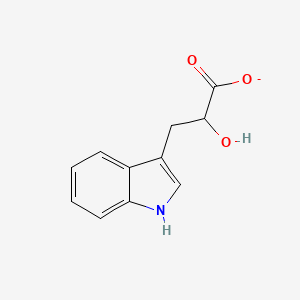
3-(Indol-3-yl)lactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(indol-3-yl)lactate is a 2-hydroxy carboxylate that is the conjugate base of 3-(indol-3-yl)lactic acid. It has a role as a human metabolite. It derives from a lactate. It is a conjugate base of a 3-(indol-3-yl)lactic acid.
Applications De Recherche Scientifique
Antiplasmodial Properties
Research has shown that compounds related to 3-(Indol-3-yl)lactate have potential for antimalarial activity. For instance, a study by Mphahlele, Mmonwa, and Choong (2017) on N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, a related compound, demonstrated in vitro antiplasmodial properties against the Plasmodium falciparum parasite. The mode of action was proposed to be through molecular docking of active compounds against parasite lactate dehydrogenase, hindering lactate entry and inhibiting the enzyme (Mphahlele, Mmonwa, & Choong, 2017).
Macrolactone Synthesis
Simonov et al. (2014) explored the synthesis of macrolactones using the bis-3,4(indol-1-yl)maleimide framework, which is structurally related to this compound. These compounds are significant in pharmaceutical chemistry due to their complex structures and potential therapeutic applications (Simonov et al., 2014).
Tryptophan 2,3-Dioxygenase Inhibition
A study by Abdel-Magid (2017) introduced novel 3-(indol-3-yl)pyridine derivatives, relevant to this compound, as inhibitors of Tryptophan 2,3-Dioxygenase (TDO-2). These compounds have potential applications in treating cancer, neurodegenerative disorders, chronic viral infections, depression, and obesity (Abdel-Magid, 2017).
Pharmaceutical Chemistry Applications
The synthesis and study of indole derivatives, which are structurally related to this compound, have been a focus in pharmaceutical chemistry. For example, research by Khalafi‐Nezhad et al. (2008) on bis(1H-indol-3-yl)methanes, compounds with similarities to this compound, revealed their pharmacological and biological properties, highlighting the synthesis methods and potential applications in drug development (Khalafi‐Nezhad et al., 2008).
Green Chemistry in Synthesis
Research by Brahmachari and Banerjee (2014) on the synthesis of 3,3-bis(indol-3-yl)indolin-2-ones demonstrates the application of green chemistry principles in the synthesis of compounds related to this compound. They used an eco-friendly and efficient method highlighting the importance of sustainable approaches in chemical synthesis (Brahmachari & Banerjee, 2014).
Bio-Based Green Solvents
A study by Dandia, Jain, and Laxkar (2013) utilized ethyl lactate, a bio-based green solvent, for the synthesis of spiro-oxindole derivatives, which indicates the role of eco-friendly solvents in synthesizing complex molecules, potentially including derivatives of this compound (Dandia, Jain, & Laxkar, 2013).
Propriétés
Formule moléculaire |
C11H10NO3- |
|---|---|
Poids moléculaire |
204.2 g/mol |
Nom IUPAC |
2-hydroxy-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C11H11NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5H2,(H,14,15)/p-1 |
Clé InChI |
XGILAAMKEQUXLS-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])O |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


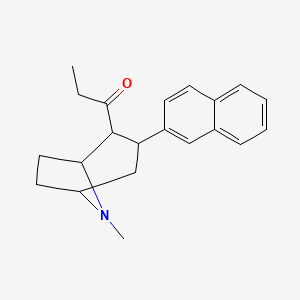
![N[2(S)-Mercaptomethyl-3-(2-methylphenyl)propionyl]-(S)-methionine](/img/structure/B1243013.png)
![[2-methyl-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B1243015.png)

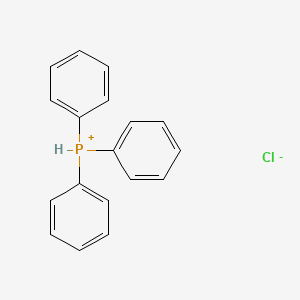
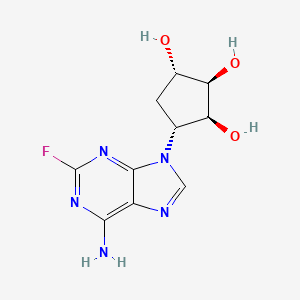
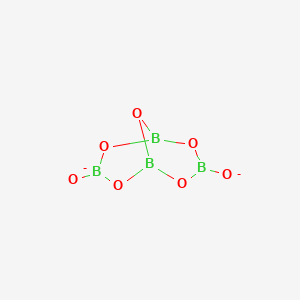
![2-[(3S)-4-[2-[[4-(diaminomethylideneamino)benzoyl]amino]acetyl]-3-[3-[[4-(diaminomethylideneamino)benzoyl]amino]propyl]-2-oxopiperazin-1-yl]acetic acid](/img/structure/B1243020.png)

![2-(3,4-dichlorophenyl)-1-[2-[[(3S)-3-hydroxypyrrolidin-1-yl]methyl]-4,4-dimethylpiperidin-1-yl]ethanone](/img/structure/B1243024.png)
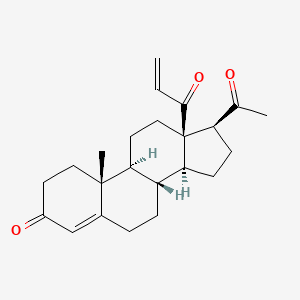
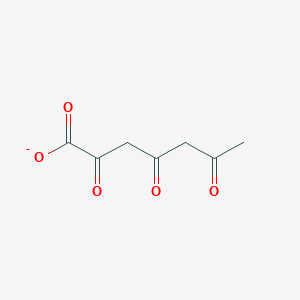
![TG(16:0/16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z))[iso3]](/img/structure/B1243032.png)
![4-methyl-N-[[4-[oxo-[4-(phenylmethyl)-1-piperazinyl]methyl]phenyl]methyl]benzenesulfonamide](/img/structure/B1243035.png)
